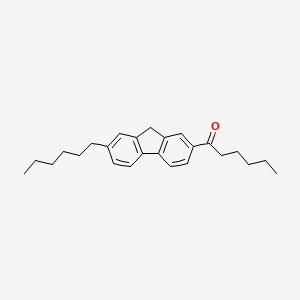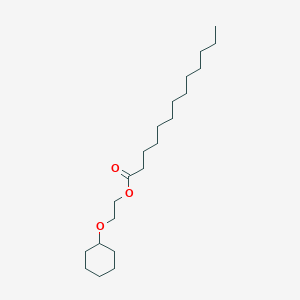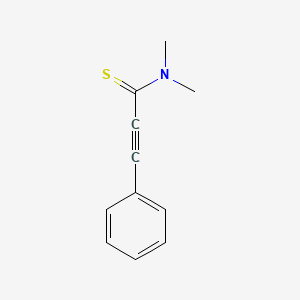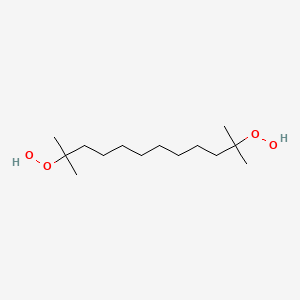![molecular formula C23H30N2 B14579250 1,1'-[([1,1'-Biphenyl]-3-yl)methylene]dipiperidine CAS No. 61456-41-5](/img/structure/B14579250.png)
1,1'-[([1,1'-Biphenyl]-3-yl)methylene]dipiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-[([1,1’-Biphenyl]-3-yl)methylene]dipiperidine is an organic compound that features a biphenyl group linked to a dipiperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-[([1,1’-Biphenyl]-3-yl)methylene]dipiperidine typically involves the reaction of 1,1’-biphenyl-3-carbaldehyde with dipiperidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as tetrahydrofuran (THF), and a catalyst, such as a Lewis acid. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: 1,1’-[([1,1’-Biphenyl]-3-yl)methylene]dipiperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly on the biphenyl ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous THF.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated biphenyl derivatives or substituted piperidines.
Scientific Research Applications
1,1’-[([1,1’-Biphenyl]-3-yl)methylene]dipiperidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1,1’-[([1,1’-Biphenyl]-3-yl)methylene]dipiperidine involves its interaction with specific molecular targets. The biphenyl group can engage in π-π interactions with aromatic residues in proteins, while the dipiperidine moiety can form hydrogen bonds and electrostatic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
- 1,1’-[1,4-Phenylenebis(methylene)]dipiperidine
- 1,1’-[([1,1’-Biphenyl]-4-yl)methylene]dipiperidine
- 1,1’-[([1,1’-Biphenyl]-2-yl)methylene]dipiperidine
Uniqueness: 1,1’-[([1,1’-Biphenyl]-3-yl)methylene]dipiperidine is unique due to the position of the biphenyl group, which can influence its reactivity and interaction with other molecules. This positional difference can lead to variations in biological activity and chemical properties compared to its analogs .
Properties
CAS No. |
61456-41-5 |
|---|---|
Molecular Formula |
C23H30N2 |
Molecular Weight |
334.5 g/mol |
IUPAC Name |
1-[(3-phenylphenyl)-piperidin-1-ylmethyl]piperidine |
InChI |
InChI=1S/C23H30N2/c1-4-11-20(12-5-1)21-13-10-14-22(19-21)23(24-15-6-2-7-16-24)25-17-8-3-9-18-25/h1,4-5,10-14,19,23H,2-3,6-9,15-18H2 |
InChI Key |
KZJLRWOSZNAFDE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(C2=CC=CC(=C2)C3=CC=CC=C3)N4CCCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


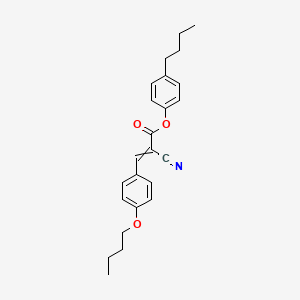
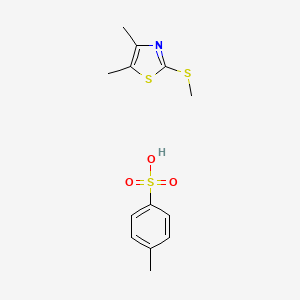
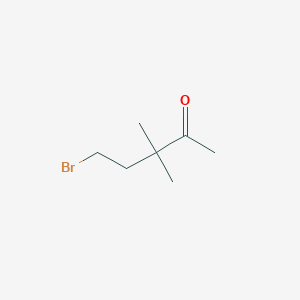
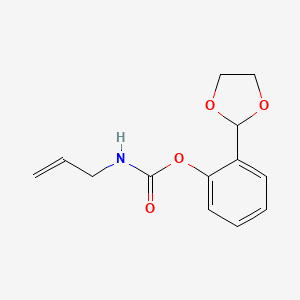
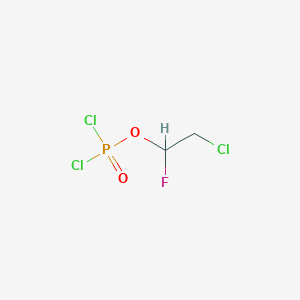
![8-Hydroxy-1-[2-(hydroxyimino)-3-oxobutyl]quinolin-1-ium chloride](/img/structure/B14579189.png)
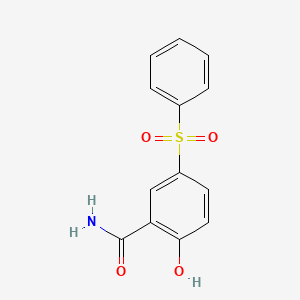
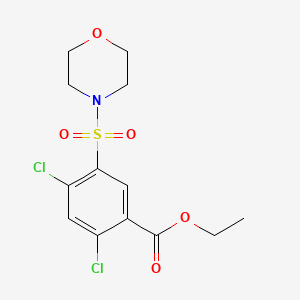
![Methyl 2-[(chloroacetyl)oxy]-5-nitrobenzoate](/img/structure/B14579220.png)
